4-Methyl-3-(thiophen-3-yl)benzoic acid
Overview
Description
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Protodeboronation of pinacol boronic esters has also been reported .Chemical Reactions Analysis
Thiophene derivatives exhibit a variety of chemical reactions. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Antimicrobial Activity : Patel and Patel (2017) synthesized derivatives of a compound related to 4-Methyl-3-(thiophen-3-yl)benzoic acid, which exhibited antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing novel antimicrobial agents (Patel & Patel, 2017).
Metal Carbonyl Complexes : Saleem et al. (2012) reported the synthesis and characterization of metal carbonyl complexes using derivatives of benzoic acid, including those similar to this compound. These complexes have implications for various chemical applications, including as catalysts or in material science (Saleem et al., 2012).
Crystal Structure Analysis : Dinesh (2013) analyzed the crystal structures of benzoic acids, including ones related to this compound, providing insights into their structure-activity relationships. This has implications for drug design and understanding molecular interactions (Dinesh, 2013).
Cyano Complexes Synthesis : Saleem et al. (2010) studied the synthesis of cyano complexes with aroyl hydrazone ligands, including derivatives of benzoic acid similar to this compound. This research contributes to understanding complex chemical structures and their potential applications (Saleem et al., 2010).
Quantum Chemical Calculation : Jie (2013) conducted quantum chemical calculations on a compound related to this compound, providing valuable insights into the electronic properties and stability of such compounds. This is significant for the development of new materials and chemical understanding (Jie, 2013).
Synthesis of Derivatives : Fen-er (2012) synthesized derivatives of this compound, contributing to the pool of available compounds for various chemical and pharmaceutical applications (Fen-er, 2012).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with key functional proteins in bacterial cell division .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-3-(thiophen-3-yl)benzoic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit such effects .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-(thiophen-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit interactions with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the expression of genes involved in inflammatory responses and apoptosis . By altering the activity of key signaling molecules, this compound can impact cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with transcription factors, influencing gene expression patterns . These molecular interactions are crucial for understanding the compound’s role in various biological processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo metabolic degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted through urine or bile. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-3-thiophen-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-3-9(12(13)14)6-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFIHAQLGCGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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